molecular formula C16H23NO3 B12993865 Benzyl 4-hydroxy-3-methylazocane-1-carboxylate

Benzyl 4-hydroxy-3-methylazocane-1-carboxylate

Cat. No.: B12993865
M. Wt: 277.36 g/mol
InChI Key: VUPCJPRUMGRMHH-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-3-methylazocane-1-carboxylate is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a benzyl group attached to a 4-hydroxy-3-methylazocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-3-methylazocane-1-carboxylate typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azocane ring.

    Hydroxylation and Carboxylation: The hydroxyl and carboxylate groups are introduced through oxidation and esterification reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted azocane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Benzyl halides and other electrophiles are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of various substituted azocane derivatives.

Scientific Research Applications

Benzyl 4-hydroxy-3-methylazocane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-3-methylazocane-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but with a piperidine ring instead of an azocane ring.

    Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Contains a benzothiazine ring and exhibits different chemical properties.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl 4-hydroxy-3-methylazocane-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-13-11-17(10-6-5-9-15(13)18)16(19)20-12-14-7-3-2-4-8-14/h2-4,7-8,13,15,18H,5-6,9-12H2,1H3

InChI Key

VUPCJPRUMGRMHH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCCC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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